Urolithin C

Übersicht

Beschreibung

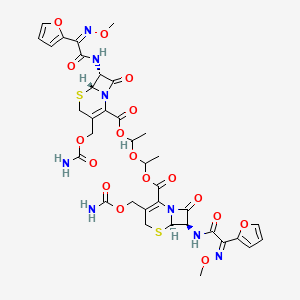

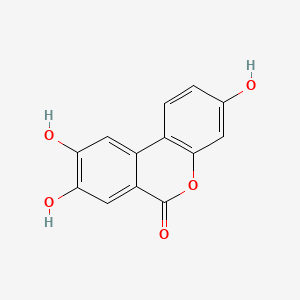

Urolithin C is a polyphenolic compound that belongs to the urolithin family, which are metabolites derived from ellagic acid. Ellagic acid is found in various fruits and nuts, such as pomegranates, strawberries, and walnuts. This compound has gained attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Urolithin C can be synthesized through chemical reactions involving ellagic acid. The process typically involves the use of gut microbiota, which convert ellagic acid into urolithins through lactone-ring cleavage, decarboxylation, and dehydroxylation reactions .

Industrial Production Methods: Industrial production of this compound involves the isolation of gut bacteria capable of converting ellagic acid into urolithins. For example, the bacterium Gordonibacter faecis has been identified as a producer of this compound from ellagic acid .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Urolithin C durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen Hydroxylgruppen modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Urolithin-C-Struktur einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Silbernitrat und Kaliumperoxodisulfat werden unter milden Bedingungen verwendet.

Reduktion: Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas werden häufig für Reduktionsreaktionen verwendet.

Substitution: Reagenzien wie Benzylbromid und Kaliumcarbonat in Aceton werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Urolithinderivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten zeigen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Antikrebsaktivität: this compound hemmt die Proliferation und Migration von Krebszellen, indem es die Aktivierung des AKT/mTOR-Signalwegs blockiert.

Entzündungshemmende Aktivität: Es moduliert die Entzündungsantwort, indem es die Produktion von proinflammatorischen Zytokinen hemmt.

Antioxidative Aktivität: this compound fängt freie Radikale ab und reduziert oxidativen Stress.

Ähnliche Verbindungen:

Urolithin A: Bekannt für seine starken entzündungshemmenden und antioxidativen Eigenschaften.

Urolithin B: Zeigt antiproliferative Aktivitäten in Krebszellen.

Urolithin D: Ein weiteres Derivat mit potenziellen gesundheitlichen Vorteilen.

Einzigartigkeit von this compound: this compound ist aufgrund seiner besonderen Fähigkeit, den AKT/mTOR-Signalweg zu hemmen, einzigartig, der entscheidend für die Krebsentwicklung ist. Dies macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Zusammenfassend lässt sich sagen, dass this compound eine Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Gegenstand für weitere Forschung und Entwicklung.

Wirkmechanismus

Urolithin C exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound inhibits the proliferation and migration of cancer cells by blocking the activation of the AKT/mTOR signaling pathway.

Anti-inflammatory Activity: It modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines.

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Urolithin A: Known for its strong anti-inflammatory and antioxidant properties.

Urolithin B: Exhibits antiproliferative activities in cancer cells.

Urolithin D: Another derivative with potential health benefits.

Uniqueness of Urolithin C: this compound is unique due to its specific ability to inhibit the AKT/mTOR signaling pathway, which is crucial in cancer progression. This makes it a promising candidate for cancer therapy .

Eigenschaften

IUPAC Name |

3,8,9-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMEXZVPJFAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318250 | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

165393-06-6 | |

| Record name | Urolithin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165393-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)

![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)